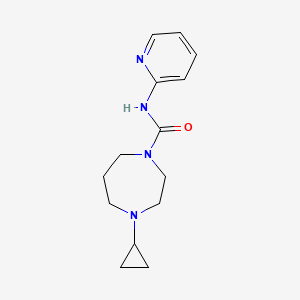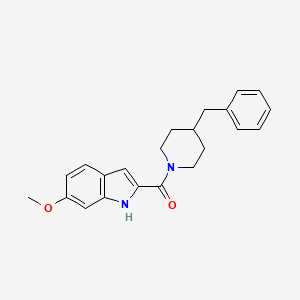
4-cyclopropyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclopropyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the diazepane family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-cyclopropyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide involves its interaction with the GABA-A receptor. It acts as a positive allosteric modulator of the receptor, increasing the activity of GABA, which is an inhibitory neurotransmitter. This leads to the inhibition of neuronal activity, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-cyclopropyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide are diverse and depend on the specific therapeutic application. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and suppress seizures. Additionally, it has been shown to reduce anxiety and improve mood in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-cyclopropyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide for lab experiments include its relatively simple synthesis method, diverse biological activities, and potential therapeutic applications. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 4-cyclopropyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide. One potential direction is to investigate its use as a treatment for anxiety and depression in humans. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Finally, it may be useful to explore its potential as a lead compound for the development of novel therapeutics.
In conclusion, 4-cyclopropyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide is a chemical compound with significant potential for therapeutic applications. Its diverse biological activities and relatively simple synthesis method make it an attractive option for lab experiments. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 4-cyclopropyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide involves the reaction of 2-cyanopyridine with cyclopropylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then treated with acetic anhydride to yield the final product. The synthesis method is relatively simple and efficient, making it a viable option for large-scale production.
Applications De Recherche Scientifique
4-cyclopropyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-convulsant properties. Additionally, it has been investigated for its potential use as a treatment for anxiety and depression.
Propriétés
IUPAC Name |
4-cyclopropyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(16-13-4-1-2-7-15-13)18-9-3-8-17(10-11-18)12-5-6-12/h1-2,4,7,12H,3,5-6,8-11H2,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJWTCWIDCNDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC=CC=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[1-[2-(2-Fluorophenoxy)ethyl]benzimidazol-2-yl]amino]propan-2-ol](/img/structure/B7535599.png)
![5-methyl-7-(thiophen-2-yl)benzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one](/img/structure/B7535613.png)

![7-[[4-(1-Adamantyl)phenoxy]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7535623.png)
![N-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7535630.png)
![7-Butyl-8-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]-3-propylpurine-2,6-dione](/img/structure/B7535631.png)
![N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide](/img/structure/B7535638.png)
![1-(2-Methoxy-5-methylphenyl)-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butane-1,4-dione](/img/structure/B7535640.png)
![1-[4-(4-ethylpiperazin-1-yl)-2-methylphenyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7535647.png)

![(1-Butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone](/img/structure/B7535661.png)
![4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide](/img/structure/B7535672.png)

![2-(cyclohexylmethyl)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7535691.png)